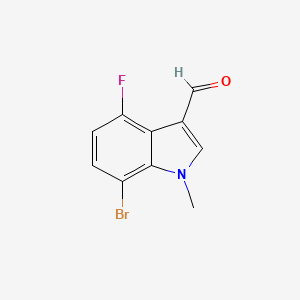

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H7BrFNO and its molecular weight is 256.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure includes a bromine atom, a fluorine atom, and a carbonyl group, contributing to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of 256.08 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thereby blocking their active sites.

- Signal Transduction Modulation : It can affect cell signaling pathways, influencing cellular responses in various biological contexts.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. For instance:

- In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The IC50 values for related indole compounds often fall within the low micromolar range, suggesting strong anticancer potential.

Antimicrobial Activity

Indole derivatives have also shown promise in antimicrobial applications:

- Bacterial Inhibition : Studies using well diffusion methods have demonstrated that indole-based compounds possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents (bromine and fluorine) enhances their bioactivity.

Study on Indole Derivatives

A comprehensive study investigated various indole-containing metal complexes, revealing that modifications to the indole structure can significantly enhance biological activity. The study found that certain derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives has shown that specific substitutions at various positions on the indole ring can lead to improved potency against cancer cells. For example, the introduction of halogen atoms at the 7 and 4 positions has been correlated with increased enzyme inhibition and cytotoxicity .

Data Table: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 7-Bromo-4-fluoro-1-methylindole | Anticancer | MCF-7 | ~5 |

| 7-Bromo-4-fluoro-1-methylindole | Anticancer | HCT116 | ~3 |

| Indole Derivative A | Antimicrobial | Staphylococcus aureus | ~10 |

| Indole Derivative B | Antimicrobial | Escherichia coli | ~12 |

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde has been explored as a potential scaffold for drug development due to its structural similarity to biologically active compounds. Its ability to interact with various biological targets makes it a candidate for designing inhibitors against specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors by mimicking natural substrates. For example, studies have shown that certain analogs can inhibit protein kinases, which are critical in cancer progression .

Biological Studies

The compound is utilized in cell signaling studies, where it serves as a probe to understand the mechanisms of action of various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins involved in cellular processes.

Example: Cell Signaling Modulation

In vitro studies have demonstrated that this compound can influence signaling pathways related to apoptosis and cell proliferation, making it valuable for cancer research .

Material Science

In material science, this compound is explored for its potential use in the synthesis of organic semiconductors and fluorescent materials. The incorporation of halogen atoms into organic frameworks enhances electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Insight: Organic Electronics

Recent advancements have indicated that indole derivatives exhibit promising photophysical properties that can be harnessed in the development of next-generation electronic materials .

Analyse Des Réactions Chimiques

Aldehyde-Specific Reactions

The aldehyde group at C3 enables multiple transformations:

a. Nucleophilic Additions

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol at 60°C to form imine derivatives.

-

Acetal Formation : Forms acetals with alcohols (e.g., methanol) under acidic catalysis (HCl, 25°C).

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imine Formation | Aniline, EtOH, 60°C | (E)-N-(7-Bromo-4-fluoro-1-methyl-1H-indol-3-yl)-1-phenylmethanimine | 78% | |

| Acetalization | MeOH, HCl, 25°C | 3-(Dimethoxymethyl)-7-bromo-4-fluoro-1-methyl-1H-indole | 85% |

b. Oxidation and Reduction

-

Oxidation : Converts to the carboxylic acid using KMnO₄/H₂SO₄.

-

Reduction : Reduced to the primary alcohol with NaBH₄ in THF.

Halogen-Directed Reactions

The bromine and fluorine substituents influence reactivity:

a. Suzuki-Miyaura Cross-Coupling

The bromine at C7 undergoes palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid):

| Catalyst | Base | Solvent | Product (C7-Aryl) | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4-Fluoro-1-methyl-7-phenyl-1H-indole-3-carbaldehyde | 72% |

b. Nucleophilic Aromatic Substitution

Fluorine at C4 participates in SNAr reactions with strong nucleophiles (e.g., amines):

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C | 4-Piperidin-1-yl-7-bromo-1-methyl-1H-indole-3-carbaldehyde | 65% |

Directed C–H Functionalization

The aldehyde acts as a directing group for regioselective C–H activation:

a. C4 Arylation

Pd(TFA)₂ catalyzes C4-arylation with aryl iodides (e.g., iodobenzene) :

| Catalyst | Additive | Product (C4-Aryl) | Yield |

|---|---|---|---|

| Pd(TFA)₂ | AgOAc | 4-Fluoro-7-bromo-1-methyl-3-(phenylcarbonyl)-1H-indole | 73% |

Mechanistic Insight :

-

Pd(II) coordinates to the aldehyde oxygen, facilitating C4-H activation.

-

Oxidative addition with Ar–I forms a Pd(IV) intermediate.

Cyclization and Rearrangement

a. Friedel-Crafts Acylation

The aldehyde undergoes intramolecular cyclization under acidic conditions to form fused heterocycles :

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄, 80°C | 7-Bromo-4-fluoro-1-methyl-3H-pyrrolo[3,2-f]quinoline | 68% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C.

-

Solubility : Sparingly soluble in water; highly soluble in DMF and DMSO .

-

Electrophilicity : Enhanced by electron-withdrawing Br and F substituents, enabling reactions at C3 and C7 .

Comparative Reactivity with Analogues

Propriétés

IUPAC Name |

7-bromo-4-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCLLEILENVMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C=CC(=C21)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.